

# An In-Depth Technical Guide to the Pyrrolidinone Derivative Aniracetam (C11H13NO)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1-(4-Methylphenyl)pyrrolidin-2-one*

Cat. No.: B1595999

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of Aniracetam, a pyrrolidinone derivative with the molecular formula C11H13NO, for researchers, scientists, and drug development professionals. Aniracetam, a member of the racetam family of nootropics, is recognized for its potential cognitive-enhancing and anxiolytic properties. This document details its chemical profile, including IUPAC nomenclature and physicochemical properties, and presents a validated synthesis workflow. Furthermore, it outlines rigorous analytical characterization protocols using modern spectroscopic and chromatographic techniques. The core of this guide is a deep dive into Aniracetam's pharmacology, focusing on its primary mechanism of action as a positive allosteric modulator of AMPA-type glutamate receptors. We will explore its pharmacokinetics, pharmacodynamics, and the downstream signaling pathways implicated in its neurological effects. Finally, the guide summarizes key preclinical and clinical findings and discusses future directions for research and development.

## Introduction

Aniracetam (N-anisoyl-2-pyrrolidinone) was first synthesized by Hoffmann-La Roche in the 1970s.<sup>[1]</sup> It is an analogue of Piracetam, the parent compound of the racetam class, but exhibits a distinct pharmacological profile, including fat-solubility and a more potent effect on the glutamatergic system.<sup>[2][3]</sup> Aniracetam is clinically investigated for its potential in treating cognitive disorders, including senile dementia of the Alzheimer's type and cognitive impairment

following stroke.[2][4] Its purported benefits extend to improving memory, learning, and mood, which has also led to its use as a nootropic supplement.[5][6]

The primary scientific interest in Aniracetam lies in its interaction with the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and fast synaptic transmission in the central nervous system.[7] By modulating these receptors, Aniracetam is believed to enhance the efficiency of higher-order brain functions.[3][7] This guide serves to consolidate the technical knowledge surrounding Aniracetam, providing a robust resource for its synthesis, analysis, and pharmacological investigation.

## Chemical Profile and Synthesis

### IUPAC Nomenclature and Structural Analysis

The systematic name for Aniracetam, according to IUPAC nomenclature, is 1-(4-methoxybenzoyl)pyrrolidin-2-one.[8]

- 1-(...): Indicates that the substituent is attached to the nitrogen atom at position 1 of the pyrrolidinone ring.
- 4-methoxybenzoyl: A benzoyl group (a benzene ring attached to a carbonyl group) which is substituted with a methoxy group (-OCH<sub>3</sub>) at the para (4th) position of the benzene ring.
- pyrrolidin-2-one: A five-membered saturated ring containing one nitrogen atom, with a carbonyl group at the second position.

The CAS Number for Aniracetam is 72432-10-1.[7][8]

## Physicochemical Properties

A summary of the key physicochemical properties of Aniracetam is presented below. These properties are critical for formulation development, analytical method design, and pharmacokinetic studies.

| Property          | Value                                                             | Source(s) |
|-------------------|-------------------------------------------------------------------|-----------|
| Molecular Formula | C12H13NO3                                                         | [2]       |
| Molecular Weight  | 219.24 g/mol                                                      | [2]       |
| Appearance        | White or colorless solid                                          | [2]       |
| Melting Point     | 121-122 °C                                                        | [2][9]    |
| Solubility        | Insoluble in water; Soluble in chloroform (50 mg/ml) and ethanol. | [9]       |
| pKa               | Not specified, but is a neutral molecule.                         |           |
| LogP              | 1.6 ± 0.3 (Predicted)                                             |           |

## Chemical Synthesis Workflow

The most common and straightforward synthesis of Aniracetam involves the N-acylation of 2-pyrrolidinone with p-anisoyl chloride.[1][2] This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which acts as an acid scavenger for the hydrochloric acid byproduct.[2][10]

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 2-pyrrolidinone (1.0 eq) and a suitable anhydrous solvent such as diethyl ether or toluene.[2][10]
- **Cooling:** Cool the reaction mixture to 0-10 °C using an ice bath.
- **Base Addition:** Slowly add triethylamine (1.2-1.5 eq) to the cooled mixture while stirring.[2][10]
- **Acylation:** Add p-anisoyl chloride (1.0-1.1 eq) dropwise to the mixture, maintaining the temperature between 0-10 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.[2]

- Workup: Cool the reaction mixture and quench with cold water. The triethylamine hydrochloride salt will precipitate.[2]
- Isolation: Filter the mixture to remove the insoluble salt. Wash the filtrate with water.
- Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO<sub>4</sub>), filter, and concentrate under reduced pressure. The resulting solid crude product is then recrystallized from a suitable solvent like ethanol to yield pure 1-(4-methoxybenzoyl)pyrrolidin-2-one.[2]

[Click to download full resolution via product page](#)

Caption: Aniracetam's modulation of the AMPA receptor.

## Secondary Mechanisms

While AMPA receptor modulation is primary, research suggests Aniracetam also influences other neurotransmitter systems, which may account for its anxiolytic and mood-enhancing properties:

- Cholinergic System: Aniracetam may increase the release of acetylcholine in the hippocampus, a key neurotransmitter for memory and learning. [11][12]\* Dopaminergic and Serotonergic Systems: It has been shown to influence dopamine and serotonin levels, which could contribute to its anxiolytic and antidepressant-like effects. [6][12]\* Neurotrophic Factors: Aniracetam, in combination with AMPA receptor activation, may increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, growth, and long-term memory. [11]

## Preclinical and Clinical Research Insights

- Preclinical Studies: In animal models, particularly those with experimentally-induced cognitive deficits, Aniracetam has been shown to reverse learning and memory impairments. [5][13] It has also demonstrated anxiolytic effects in various mouse models of anxiety. However, its efficacy in healthy, non-impaired animals is less clear, with some studies reporting no significant cognitive enhancement. [5][13]\* Clinical Trials: Human studies have evaluated Aniracetam for treating cognitive impairment associated with Alzheimer's disease and cerebrovascular disease. [4] An open-label study published in 2012 suggested that Aniracetam, as a monotherapy, preserved neuropsychological parameters for at least 12 months and had a favorable effect on the emotional stability of patients with mild cognitive deficits. [4] However, it is not approved by the U.S. Food and Drug Administration (FDA) for any medical use. [1]

## Conclusion and Future Directions

Aniracetam (1-(4-methoxybenzoyl)pyrrolidin-2-one) is a well-characterized pyrrolidinone derivative with a clear primary mechanism of action centered on the positive allosteric modulation of AMPA receptors. Its synthesis is straightforward, and robust analytical methods exist for its characterization and quantification. While preclinical and some clinical data support its potential as a cognitive enhancer and anxiolytic, particularly in states of cognitive decline, further large-scale, placebo-controlled clinical trials are necessary to definitively establish its therapeutic efficacy and safety profile.

Future research should focus on elucidating the precise contribution of its metabolites to its overall pharmacological effect and exploring its therapeutic potential in other neurological conditions characterized by glutamatergic dysregulation. The development of more potent and selective AMPA modulators, inspired by the structure and function of Aniracetam, remains a promising avenue for novel drug discovery in neuroscience.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Aniracetam - Wikipedia [en.wikipedia.org]
- 2. Aniracetam | 72432-10-1 [chemicalbook.com]
- 3. CN102558011A - Novel preparation method of aniracetam - Google Patents [patents.google.com]
- 4. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 6. Aniracetam: Benefits, Side Effects, Dosage, and Interactions [verywellhealth.com]
- 7. Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl- $\beta$ -Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aniracetam | C12H13NO3 | CID 2196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CN103819387A - Synthesis method of aniracetam - Google Patents [patents.google.com]
- 11. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid- $\beta$  Plaques in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Aniracetam? [synapse.patsnap.com]

- 13. Aniracetam Ameliorates Attention Deficit Hyperactivity Disorder Behavior in Adolescent Mice | eNeuro [eneuro.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pyrrolidinone Derivative Aniracetam (C11H13NO)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595999#iupac-name-for-c11h13no-pyrrolidinone-derivative>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)